molecular formula C18H18N4O3S B5015998 N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5015998
M. Wt: 370.4 g/mol
InChI Key: OWEWWPGDAKSUAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea and its derivatives typically involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. The structures of these compounds are confirmed through techniques like IR, 1H NMR, and elemental analysis, indicating the formation of the desired urea derivatives (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using single-crystal X-ray diffraction. For example, N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea exhibits a monoclinic crystal structure with specific space group parameters, indicating that the urea group adopts a planar configuration mediated by intramolecular N-H...O hydrogen bonds. This planarity is also observed with the thiadiazole and benzene rings, which are nearly coplanar with each other (Li-Qiao Shi, 2011).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-12(25-14-8-4-3-5-9-14)16-21-22-18(26-16)20-17(23)19-13-7-6-10-15(11-13)24-2/h3-12H,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEWWPGDAKSUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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